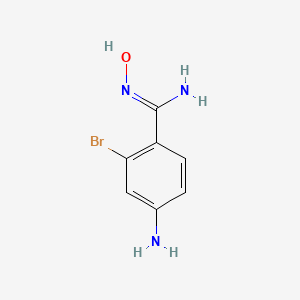
4-Amino-2-bromo-N'-hydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 g/mol . This compound is known for its unique structure, which includes an amino group, a bromine atom, and a hydroxybenzene carboximidamide moiety. It is primarily used in research and development due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 4-bromoaniline with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxybenzene carboximidamide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide can be compared with other similar compounds, such as:
4-Amino-2-chloro-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a chlorine atom instead of bromine.
4-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a fluorine atom instead of bromine.
4-Amino-2-iodo-N’-hydroxybenzene-1-carboximidamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide lies in its specific chemical properties and reactivity, which can be leveraged for various research and industrial applications.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-amino-2-bromo-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
XSKILTSTVZGPCO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)Br)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



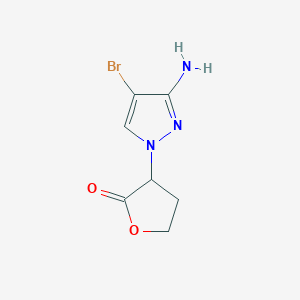
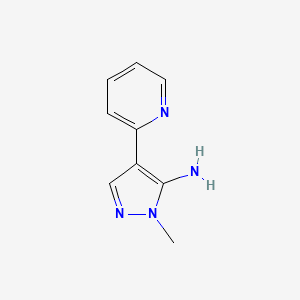
![2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B13070409.png)
![Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylicacid](/img/structure/B13070411.png)
![2-Ethyl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13070421.png)
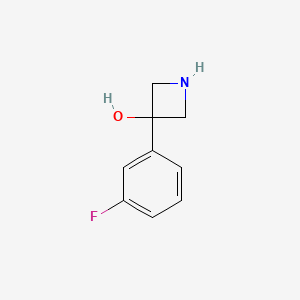
![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
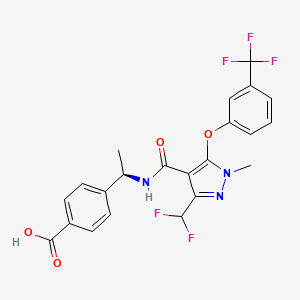
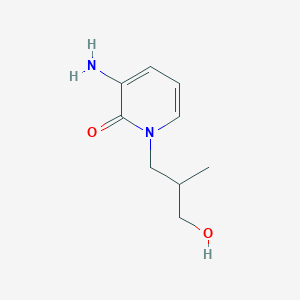
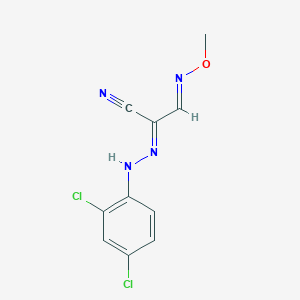
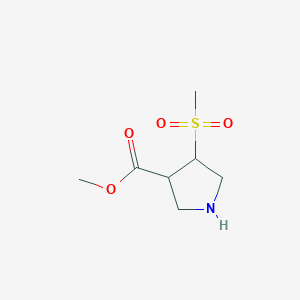
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
